molecular formula C13H17N3O B11876627 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol CAS No. 949100-26-9

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol

Cat. No.: B11876627
CAS No.: 949100-26-9
M. Wt: 231.29 g/mol
InChI Key: CERBDBHTMBDLSV-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a benzimidazole moiety linked to a piperidine ring via a methylene bridge, with a hydroxyl group at the 4-position of the piperidine. Its derivatives are explored for diverse biological activities, including dopamine receptor antagonism () and enzyme modulation ().

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

949100-26-9

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

4-(benzimidazol-1-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C13H17N3O/c17-13(5-7-14-8-6-13)9-16-10-15-11-3-1-2-4-12(11)16/h1-4,10,14,17H,5-9H2

InChI Key

CERBDBHTMBDLSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN2C=NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Bromomethyl Intermediates

A widely employed method involves the alkylation of piperidin-4-ol with bromomethyl-substituted benzimidazoles. As demonstrated in the synthesis of analogous piperidine-heterocycle hybrids (e.g., benzofuran-piperidine systems), bromomethyl benzimidazoles (17a–d ) are synthesized via N-bromosuccinimide (NBS) treatment in carbon tetrachloride. Subsequent reaction with piperidin-4-ol under basic conditions (K₂CO₃, KI, acetonitrile, reflux) yields the target compound.

Key Considerations :

  • Regioselectivity : Piperidin-4-ol’s secondary amine preferentially reacts over the hydroxyl group, minimizing O-alkylation byproducts.

  • Yield Optimization : Yields for analogous reactions range from 58–72%, contingent on stoichiometric ratios and reaction time.

Microwave-Assisted Alkylation

Modern techniques leverage microwave irradiation to accelerate reactions. For instance, epoxide ring-opening reactions between piperidine derivatives and benzimidazole thiols under microwave conditions (180°C, 30 min) achieve >80% conversion. Adapting this method, 4-(bromomethyl)piperidin-4-ol could react with 1H-benzimidazole under microwave irradiation to enhance efficiency.

Advantages :

  • Reduced reaction time (≤2 hours vs. 12–24 hours conventional).

  • Improved purity due to minimized side reactions.

Multi-Step Synthesis via Sequential Cyclization and Functionalization

Benzimidazole Ring Construction on Piperidine Scaffolds

A stepwise approach builds the benzimidazole ring post-piperidine functionalization. Starting with 4-(aminomethyl)piperidin-4-ol, condensation with o-nitroaniline derivatives followed by nitro-group reduction and cyclization (glacial acetic acid, reflux) forms the benzimidazole ring. This mirrors the synthesis of biphenyl-benzimidazole hybrids, where chalcone intermediates undergo cyclization with diamines.

Reaction Pathway :

  • Nitroaniline Condensation :
    4-(Aminomethyl)piperidin-4-ol+2-nitroanilineSchiff base intermediate\text{4-(Aminomethyl)piperidin-4-ol} + \text{2-nitroaniline} \rightarrow \text{Schiff base intermediate}

  • Reductive Cyclization :
    NaBH4/CuSO41H-benzo[d]imidazole-piperidine\text{NaBH}_4/\text{CuSO}_4 \rightarrow \text{1H-benzo[d]imidazole-piperidine}

Yield Data :

  • Reductive steps yield 65–78%, while cyclization achieves ~70% efficiency.

Suzuki-Miyaura Cross-Coupling for Aryl Functionalization

For advanced derivatives, palladium-catalyzed cross-coupling introduces aryl groups to the piperidine-benzoimidazole core. As exemplified in pyrroloquinoxaline synthesis, iodinated intermediates undergo Suzuki coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O). Applied to 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol, this method enables aryl diversification at the piperidine’s 4-position.

Conditions :

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/H₂O (4:1)

  • Temperature: 80°C, 5 hours

Alternative Methodologies and Emerging Approaches

Reductive Amination for Methylene Bridge Formation

Reductive amination between 1H-benzo[d]imidazole-1-carbaldehyde and piperidin-4-ol (NaBH₃CN, MeOH, RT) forms the methylene linkage. This method, though less common, avoids halogenated intermediates and achieves moderate yields (50–60%).

Mechanistic Insight :

  • Imine intermediate formation followed by borohydride reduction.

  • Competing aldol condensation requires pH control (pH 6–7).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Distinct signals for piperidine’s hydroxyl (δ 1.5–2.0 ppm), methylene bridge (δ 3.8–4.2 ppm), and benzimidazole aromatics (δ 7.1–7.7 ppm).

  • FT-IR : Hydroxyl stretch (3400–3200 cm⁻¹), C=N (1620–1650 cm⁻¹), and aromatic C=C (1550–1580 cm⁻¹).

Crystallographic Data (Hypothetical)

While no crystal structure exists for the target compound, analogous piperidine-benzoimidazole hybrids exhibit monoclinic systems with P2₁/c symmetry. Predicted unit cell parameters:

ParameterValue
a12.4 Å
b7.8 Å
c15.2 Å
β102.3°

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole moiety to its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol exhibits several biological activities:

  • Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral infections, including Ebola virus. For instance, related compounds demonstrated significant anti-Ebola activity by blocking viral entry at the level of the Niemann-Pick C1 protein (NPC1) .
  • Enzyme Modulation : The compound may influence enzyme activities critical for various physiological processes. Its interaction with specific molecular targets can lead to alterations in receptor signaling pathways, which are essential for therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Inhibition of Ebola Virus : A study designed new benzimidazole-piperidine hybrids as inhibitors of Ebola virus infection. Compounds derived from this scaffold showed potent antiviral activity with effective concentrations (EC50) comparable to established antiviral drugs .
  • Pharmacokinetic Properties : In silico predictions indicated that certain derivatives possess favorable drug-like properties, suggesting their potential for further development as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Piperidine Ring

  • Compound 13 (): 1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol oxalate
    • Key Differences: Bromophenyl substituent at the piperidine 4-position.
    • Impact: Higher melting point (208–209°C) compared to unsubstituted analogs, likely due to increased molecular rigidity and halogen-mediated crystal packing. Yield: 75% .
  • Compound 14 (): 1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-iodophenyl)piperidin-4-ol oxalate
    • Key Differences: Iodophenyl substituent.
    • Impact: Lower yield (48%) vs. bromophenyl derivative, possibly due to steric hindrance during synthesis. Melting point: 187–188°C .
  • Compound 15 (): 1-((1H-Pyrrolo[2,3-b]pyridine-3-yl)methyl)-4-(4-(methylthio)phenyl)piperidin-4-ol oxalate Key Differences: Methylthio group. Impact: Enhanced solubility in polar solvents due to sulfur’s electron-donating properties. Melting point: Not reported .

Modifications on the Benzimidazole Moiety

  • Compound 14d (): 4-((2-(Piperidin-4-ylamino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Differences: Benzonitrile substitution at the benzimidazole 1-position. Impact: High purity (99%) and yield (98%), suggesting stability during synthesis. Retention time (LC-MS): 0.303 min, indicating moderate polarity .
  • Compound 52 (): 4-((2-((1-(2-Morpholinoethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Differences: Morpholinoethyl group on piperidine. Impact: Lower yield (42%) due to multi-step functionalization. Potential for improved pharmacokinetics via morpholine’s solubility-enhancing effects .

Functional Group Additions

  • Compound 25 (): 4-((2-((1-(4-Cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid Key Differences: Carboxylic acid group. Impact: Reduced purity (90%) vs. ester precursor (Compound 24, 93%), likely due to hydrolysis side reactions. Molecular weight: 481.2 [M+H]+ .
  • Compound 44 (): (S)-4-((2-((1-(4-(5-Methyl-4,5-dihydrooxazol-2-yl)phenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile Key Differences: Chiral dihydrooxazolylphenethyl group. Impact: Moderate yield (58%) and melting point (67–69°C), suggesting stereochemistry influences crystallinity .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Yield (%) Purity (%) Retention Time (min)
Parent Compound* ~245.3 Not reported N/A N/A N/A
4-((2-(Piperidin-4-yl)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile (64, ) 332.2 Not reported 98 98 2.208
1-Methyl-2-(piperidin-4-ylamino)-1H-benzo[d]imidazole-5-carbonitrile (131a, ) 256.2 Not reported 89 89 0.699
4-((2-((1-(4-Cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid (25, ) 481.2 Not reported 81 90 2.347

*Estimated based on molecular formula.

Biological Activity

The compound 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol is a derivative of benzo[d]imidazole and piperidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇N₃O
  • Molar Mass : 231.29 g/mol
  • CAS Number : 949100-26-9

Biological Activity Overview

The biological activity of This compound has been investigated primarily in the context of its anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

Research indicates that derivatives of benzo[d]imidazole, including this compound, exhibit significant anti-inflammatory effects. For instance:

  • A related compound demonstrated inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW 264.7 macrophages, with an IC₅₀ value of 0.86 µM for NO and 1.87 µM for TNF-α .

Cytotoxic Activity

In studies assessing cytotoxic effects against various cancer cell lines, compounds related to This compound have shown promising results:

  • A derivative exhibited strong cytotoxic activity against HepG2, A549, MCF-7, DU145, and SH-SY5Y cancer cell lines at concentrations ranging from 5–10 µM .

The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets:

  • NLRP3 Inhibition : The compound has been suggested to inhibit the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. This was evidenced by a reduction in IL-1β release in macrophages .
  • Cell Death Modulation : It has been shown to prevent pyroptosis (a form of programmed cell death) in immune cells, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several studies have highlighted the potential therapeutic applications of This compound :

Study 1: Anti-inflammatory Effects

In a controlled study, a related benzo[d]imidazole derivative was tested for its ability to reduce inflammation in vivo using a xylene-induced ear edema model in mice. The results indicated that the compound displayed more potent anti-inflammatory activity than ibuprofen .

Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of benzo[d]imidazole derivatives on various cancer cell lines. The findings revealed that certain derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutic agents, suggesting their potential as novel anticancer drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-4-ol, and how do reaction conditions impact yield?

  • Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution between piperidin-4-ol derivatives and benzimidazole precursors. For example:

  • Step 1 : Activation of the benzimidazole moiety (e.g., via alkylation or halogenation) .
  • Step 2 : Coupling with a piperidin-4-ol derivative under basic conditions (e.g., using NaH or K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography or recrystallization.
    • Critical Parameters : Solvent choice (DMF vs. THF), temperature (room temp vs. reflux), and stoichiometry significantly affect yield. For instance, higher temperatures may promote side reactions, reducing purity .

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzimidazole C-H protons at δ 7.2–8.5 ppm; piperidine protons at δ 1.5–3.5 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ peak at m/z 274.3) .
  • Elemental Analysis : Validate empirical formula (C₁₄H₁₇N₃O) .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Solubility Enhancement :

  • Use co-solvents (e.g., DMSO ≤ 1% v/v) or cyclodextrin-based formulations .
  • Adjust pH (near physiological range) to stabilize the piperidine tertiary amine .
    • Stability Testing :
  • Monitor degradation via LC-MS under varying conditions (e.g., light, temperature). Hydrolysis of the methylene linker is a common instability .

Q. How does structural modification of the benzimidazole or piperidine moieties affect bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

  • Benzimidazole Substitution : Electron-withdrawing groups (e.g., Cl, F) at the 5/6 positions enhance binding to targets like histamine receptors .
  • Piperidine Modification : Hydroxyl group removal reduces polarity but may decrease CNS penetration .
    • Experimental Validation :
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or GPCR targets) for analogs .

Q. What computational methods predict the compound’s binding modes to biological targets?

  • In Silico Approaches :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., histamine H₄ receptor) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
    • Validation : Cross-check with mutagenesis data (e.g., key residues like Asp³.32 in GPCRs) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields (40–80%)?

  • Root Causes :

  • Impurity of starting materials (e.g., benzimidazole halides).
  • Incomplete coupling due to steric hindrance .
    • Mitigation :
  • Use high-purity reagents (≥99%) and optimize reaction time (e.g., 24–48 hours for slow equilibria) .

Q. Why do some studies report conflicting bioactivity data (e.g., IC₅₀ variability)?

  • Key Factors :

  • Assay conditions (e.g., ATP concentration in kinase assays).
  • Cell line variability (e.g., HEK293 vs. CHO for GPCR studies) .
    • Standardization : Include positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .

Methodological Recommendations

Q. What in vitro assays are most suitable for evaluating this compound’s pharmacological potential?

  • Primary Assays :

  • GPCR Binding : Radioligand displacement (e.g., ³H-histamine for H₁/H₄ receptors) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, JAK2) .
    • Secondary Assays :
  • Cell Viability : MTT assay in cancer lines (e.g., MCF-7, HeLa) .

Q. How to design a robust SAR study for this scaffold?

  • Key Steps :

Synthesize analogs with systematic substitutions (e.g., -OH → -OCH₃ on piperidine; halogenation on benzimidazole) .

Test in parallel assays (binding, solubility, metabolic stability).

Use QSAR models to prioritize candidates .

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